molecular formula C20H21N5O B2996759 (4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951611-32-8

(4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2996759
CAS No.: 951611-32-8
M. Wt: 347.422
InChI Key: POPZGYFZKOQKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a novel chemical entity supplied for research purposes. This compound features a phenylpiperazine moiety linked to a p-tolyl-triazole group via a methanone linker, a structural architecture found in ligands targeting key neurological and oncological pathways. Compounds containing phenylpiperazine cores have been identified as reversible inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme which is a promising therapeutic target for neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies . The inhibition of MAGL elevates endocannabinoid signaling, providing a potential mechanism for neuroprotective and antiproliferative effects . Furthermore, the 1,2,3-triazole fragment is a privileged structure in medicinal chemistry, known for its presence in compounds with anticonvulsant activity, potentially acting through modulation of the GABAergic system . This combination of structural features makes this compound a compelling candidate for hit-to-lead optimization in drug discovery projects, particularly for investigating the endocannabinoid system and for developing new agents against epilepsy and cancer. This product is intended for laboratory research by qualified professionals. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-16-7-9-18(10-8-16)25-15-19(21-22-25)20(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPZGYFZKOQKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone (CAS Number: 951611-32-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological effects, particularly in the central nervous system (CNS) domain. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5OC_{20}H_{21}N_{5}O, with a molecular weight of approximately 347.4 g/mol. The structure features a triazole ring and a piperazine ring , which are known for their roles in modulating biological activity.

PropertyValue
Molecular FormulaC20H21N5O
Molecular Weight347.4 g/mol
CAS Number951611-32-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine and tolyl derivatives. The synthetic route may include:

  • Formation of the Piperazine Intermediate: Reaction of 4-phenylpiperazine with appropriate alkylating agents.
  • Coupling with Triazole Derivatives: The intermediate is reacted with triazole precursors under basic conditions to yield the final product.

Research indicates that compounds containing piperazine and triazole structures often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can influence mood regulation, anxiety levels, and other CNS-related functions.

Antimicrobial Activity

Preliminary studies suggest that derivatives of piperazine exhibit antimicrobial properties. The presence of the triazole ring may enhance this activity against bacteria and fungi due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Potential

Recent investigations into similar compounds have revealed significant anticancer properties. For example, derivatives featuring triazole structures have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells).

Compound NameActivity TypeIC50 Value (µM)
5-(2-hydroxyethyl)-1-(naphthalen-1-yl)-...Anticancer49.85
3-(4-chlorophenoxy)-2-hydroxypropyl...Autophagy induction0.95
5-(2-aminoethyl)-1-(phenyl)-...Inhibition of proliferative signaling25

Neuropharmacological Effects

The piperazine moiety is well-documented for its neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds similar to this compound have been shown to modulate serotonin receptor activity, suggesting potential applications in treating mood disorders.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity Study: A recent study evaluated a series of triazole derivatives for their cytotoxic effects against A549 cell lines. Results indicated that specific substitutions on the triazole ring significantly enhanced anticancer efficacy.
  • Neurotransmitter Interaction Study: Research focusing on piperazine derivatives demonstrated their ability to bind to serotonin receptors, influencing neurotransmitter release and potentially providing therapeutic benefits for anxiety-related disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Variations in Piperazine and Triazole Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Triazole Substituents on Piperazine/Phenyl Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
(4-Phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone (Target) p-Tolyl Phenyl Not reported Not reported Not reported -
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives Benzyl Varied (e.g., nitro, amino) Not reported 60-98 Cytotoxic (IC₅₀: 2.5–15 µM)
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (12) Phenyl 3-Methoxy-4-nitrophenyl 185–187 83 Not reported
(5-(1H-Pyrrol-1-yl)-1-(p-tolyl)-1H-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone p-Tolyl + pyrrole Phenyl Not reported Not reported Not reported
(4-Aminopiperidin-1-yl)(1-(p-tolyl)-1H-triazol-4-yl)methanone p-Tolyl Aminopiperidine Discontinued Discontinued Not reported

Key Structural and Functional Differences

Triazole Substituents :

  • The target compound’s p-tolyl group on the triazole () contrasts with benzyl (), 3-nitrophenyl (), or pyrrole-substituted analogs (). The electron-donating methyl group in p-tolyl may enhance metabolic stability compared to electron-withdrawing nitro groups .
  • Hybrid compounds with nitroimidazole-piperazinyl-triazole motifs () demonstrate increased structural complexity and antiproliferative activity, though synthetic yields (e.g., 92% for compound 11e) are comparable to simpler analogs .

Piperazine/Phenyl Modifications: Substituents on the piperazine ring significantly influence physicochemical properties. For example, 3-methoxy-4-nitrophenyl in compound 12 () reduces solubility due to nitro groups but may enhance reactivity for further derivatization . Replacement of piperazine with aminopiperidine () led to discontinuation of a related compound, possibly due to synthetic challenges or instability .

Methanone Bridge Variations: Compounds with morpholino or benzoylpiperidine groups () instead of phenylpiperazine show altered conformational flexibility, impacting binding affinity to targets like tubulin .

Physicochemical and Spectral Comparisons

  • Melting Points: Analogs with nitro groups (e.g., compound 12: 185–187°C) exhibit higher melting points than non-polar derivatives, likely due to increased crystallinity from nitro-phenyl interactions .
  • Synthetic Yields : Triazole-containing compounds synthesized via copper-catalyzed azide-alkyne cycloaddition (Click chemistry) generally achieve high yields (e.g., 80–98% in ), whereas multi-step syntheses (e.g., compound 15 in ) require optimization to maintain efficiency .
  • Spectroscopic Validation : IR and NMR data for analogs () confirm the integrity of the triazole-piperazine scaffold, with characteristic peaks for C=O (1650–1700 cm⁻¹ in IR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) .

Q & A

Advanced Research Question

  • Piperazine Modifications : Substituting the phenyl group with electron-withdrawing groups (e.g., nitro) enhances receptor binding affinity in related compounds, as seen in antipsychotic analogs .
  • Triazole Modifications : Adding hydrophobic substituents (e.g., p-tolyl) improves metabolic stability by reducing CYP450-mediated oxidation .
    Methodology :
  • Conduct SAR studies using libraries of analogs with systematic substitutions.
  • Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate with computational docking results .

What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and piperazine connectivity. Key signals:
    • Triazole protons: δ 7.8–8.2 ppm (¹H NMR).
    • Piperazine carbons: δ 45–55 ppm (¹³C NMR) .
  • X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
    Data Interpretation Tip : Compare experimental spectra with simulated data from DFT calculations to validate assignments .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Contradictions may arise from:

  • Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) .
  • Compound Degradation : Hydrolysis of the methanone group under acidic/basic conditions, leading to inactive metabolites .
    Resolution Strategies :
  • Standardize assay protocols (e.g., ISO guidelines) and validate compound stability via HPLC-MS before testing.
  • Perform meta-analyses of published data to identify confounding variables .

What computational methods are used to model intermolecular interactions of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding modes to biological targets (e.g., serotonin receptors) using force fields like AMBER or CHARMM .
  • Quantum Mechanical (QM) Calculations : Analyze electron density maps to identify key interaction sites (e.g., triazole nitrogen lone pairs) .
    Case Study : MD simulations of similar triazole-piperazine hybrids revealed stable π-π stacking with aromatic residues in receptor binding pockets .

What are the stability considerations for this compound under different storage conditions?

Basic Research Question

  • Thermal Stability : Degrades above 40°C; store at 2–8°C in amber vials to prevent photolysis .
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH < 5 or > 9). Use lyophilized forms for long-term storage .
    Analytical Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track loss of parent peak area over time .

How does the compound’s logP value influence its pharmacokinetic properties?

Advanced Research Question

  • logP Calculation : Predicted logP ≈ 3.2 (via ChemDraw), indicating moderate lipophilicity.
  • Impact on ADME :
    • Absorption : High passive diffusion across intestinal membranes.
    • Metabolism : Susceptible to hepatic oxidation; introduce fluorine substituents to reduce clearance .
      Experimental Validation : Measure logP experimentally using shake-flask method (octanol/water partition) and compare with in silico predictions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Key Challenges :
    • Low yields in CuAAC step due to copper catalyst toxicity.
    • Purification difficulties from regioisomeric byproducts .
      Solutions :
  • Replace Cu(I) with Ru-based catalysts for regioselective triazole formation.
  • Optimize flash chromatography conditions or switch to preparative HPLC for bulk purification .

How can researchers validate target engagement in cellular assays?

Basic Research Question

  • Fluorescence Polarization : Use labeled analogs to measure binding to purified receptors.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
    Controls : Include inactive analogs (e.g., methanone replaced with methylene) to rule out off-target effects .

What are the ethical and regulatory considerations for in vivo studies with this compound?

Advanced Research Question

  • Regulatory Compliance : Follow IACUC protocols for animal dosing (e.g., maximum tolerated dose determination).
  • Metabolite Screening : Identify toxic metabolites (e.g., nitroso derivatives) via LC-MS/MS to assess carcinogenic risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.